

Application of Maltose in the Cryopreservation of Cell Lines: Application Notes and Protocols

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Compound of Interest

Compound Name: *Maltosan*
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Introduction

Cryopreservation is an essential technique for the long-term storage of cell lines, ensuring the availability of consistent and reliable cell stocks for research, drug development, and clinical applications. While dimethyl sulfoxide (DMSO) has traditionally been the cryoprotectant of choice, its inherent cytotoxicity and potential to induce cell differentiation are significant drawbacks. This has led to the exploration of alternative, less toxic cryoprotective agents (CPAs). Maltose, a non-reducing disaccharide, has emerged as a promising alternative due to its low toxicity and cryoprotective properties. This document provides detailed application notes and protocols for the use of maltose in the cryopreservation of various cell lines.

Maltose, as a non-penetrating cryoprotectant, primarily acts extracellularly. Its mechanism of action involves the vitrification of the extracellular solution at low temperatures, which prevents the formation of damaging ice crystals. Additionally, maltose helps to stabilize cell membranes and proteins by forming hydrogen bonds with them, a process often referred to as the "water replacement hypothesis." This stabilization is crucial for maintaining cellular integrity during the stresses of freezing and thawing.

Data Presentation: Comparative Efficacy of Maltose

The following tables summarize quantitative data on the efficacy of maltose as a cryoprotectant compared to standard methods, primarily 10% DMSO. The data highlights post-thaw cell

viability and recovery rates across different cell lines.

Table 1: Post-Thaw Viability of Various Cell Lines with Different Cryoprotectants

Cell Line	Cryoprotectant Solution	Post-Thaw Viability (%)	Reference
HEK293	10% DMSO	>86	[1]
1% Sericin + 0.1 M			
Maltose + 10%	<53		[1]
Glycerol			
1% Sericin + 0.1 M			
Maltose + 10% DMSO	>86		[1]
HeLa	10% DMSO	>86	[1]
1% Sericin + 0.1 M			
Maltose + 10%	<53		[1]
Glycerol			
1% Sericin + 0.1 M			
Maltose + 10% DMSO	>86		[1]

Table 2: Post-Thaw Live Cell Recovery Rate of Various Cell Lines with Different Cryoprotectants

Cell Line	Cryoprotectant Solution	Live Cell Recovery Rate (%)	Reference
HEK293	10% DMSO	>75	[1]
1% Sericin + 0.1 M			
Maltose + 10%	<40		[1]
Glycerol			
1% Sericin + 0.1 M			
Maltose + 10% DMSO	>75		[1]
HeLa	10% DMSO	>75	[1]
1% Sericin + 0.1 M			
Maltose + 10%	<40		[1]
Glycerol			
1% Sericin + 0.1 M			
Maltose + 10% DMSO	>75		[1]

Note: The provided data for maltose is in combination with other agents. Further studies with maltose as a standalone cryoprotectant are needed for a direct comparison.

Experimental Protocols

The following protocols provide a framework for utilizing maltose as a cryoprotectant. Optimization for specific cell lines is recommended.

Protocol 1: Optimization of Maltose Concentration for Cryopreservation of Adherent Cells

This protocol is adapted from methods used for optimizing sugar alcohol concentrations and is a good starting point for determining the optimal maltose concentration for a specific adherent cell line.

Materials:

- Healthy, sub-confluent cultures of the target cell line

- Complete growth medium
- Phosphate-Buffered Saline (PBS), $\text{Ca}^{2+}/\text{Mg}^{2+}$ free
- Trypsin-EDTA or other cell detachment solution
- Maltose stock solution (e.g., 1 M in serum-free medium, sterile filtered)
- Cryopreservation vials
- Controlled-rate freezing container (e.g., Mr. Frosty™)
- -80°C freezer
- Liquid nitrogen storage tank
- 37°C water bath
- Hemocytometer or automated cell counter
- Trypan blue solution

Procedure:

- Cell Preparation:
 - Culture cells to approximately 80-90% confluence in the logarithmic growth phase.
 - Aspirate the growth medium and wash the cell monolayer with PBS.
 - Add Trypsin-EDTA and incubate at 37°C until the cells detach.
 - Neutralize the trypsin with complete growth medium and collect the cell suspension.
 - Centrifuge the cell suspension at 300 x g for 5 minutes.
 - Aspirate the supernatant and resuspend the cell pellet in cold complete growth medium.
 - Perform a cell count and viability assessment using a hemocytometer and trypan blue.

- Preparation of Cryopreservation Media:
 - Prepare a series of cryopreservation media with varying final concentrations of maltose (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M) in complete growth medium.
 - A control with 10% DMSO in growth medium should also be prepared.
 - Keep the prepared media on ice.
- Freezing:
 - Adjust the cell suspension to a concentration of 2×10^6 viable cells/mL in cold complete growth medium.
 - In separate tubes, mix equal volumes of the cell suspension with the corresponding cold cryopreservation medium to achieve a final cell concentration of 1×10^6 cells/mL and the desired final maltose concentration.
 - Gently mix and immediately aliquot 1 mL of the cell suspension into labeled cryopreservation vials.
 - Place the vials in a controlled-rate freezing container and transfer to a -80°C freezer overnight. This should achieve a cooling rate of approximately -1°C/minute.
 - The next day, transfer the vials to a liquid nitrogen tank for long-term storage.
- Thawing and Viability Assessment:
 - After at least 24 hours of storage in liquid nitrogen, remove one vial for each condition.
 - Quickly thaw the vial in a 37°C water bath until a small amount of ice remains.
 - Transfer the contents to a centrifuge tube containing 9 mL of pre-warmed complete growth medium.
 - Centrifuge at 300 x g for 5 minutes.

- Aspirate the supernatant and resuspend the cell pellet in 1 mL of fresh complete growth medium.
- Perform a cell count and viability assessment.
- Plate the remaining cells and assess attachment and proliferation over the next 24-48 hours.

Protocol 2: Cryopreservation of Suspension Cells Using Maltose

Materials:

- Healthy suspension cells in logarithmic growth phase
- Complete growth medium
- Maltose stock solution (e.g., 1 M in serum-free medium, sterile filtered)
- Cryopreservation vials
- Controlled-rate freezing container
- -80°C freezer
- Liquid nitrogen storage tank
- 37°C water bath
- Hemocytometer or automated cell counter
- Trypan blue solution

Procedure:

- Cell Preparation:
 - Culture suspension cells to the desired density in the logarithmic growth phase.

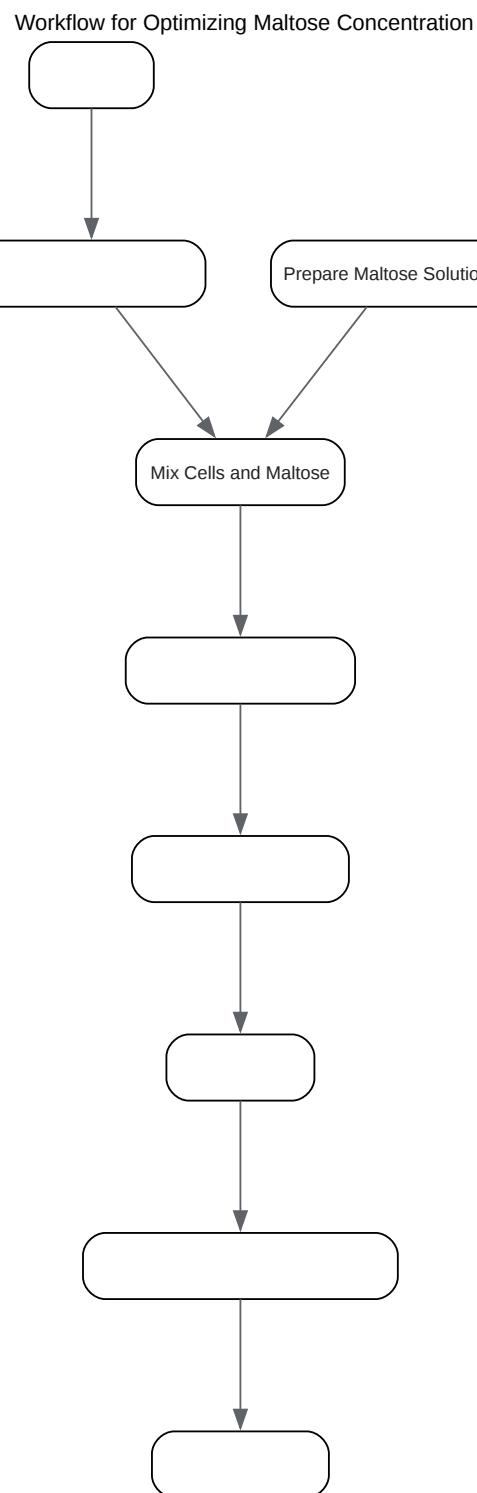
- Perform a cell count and viability assessment.
- Centrifuge the cell suspension at 300 x g for 5 minutes.
- Aspirate the supernatant and resuspend the cell pellet in cold complete growth medium to a concentration of 2×10^6 viable cells/mL.
- Preparation of Cryopreservation Medium:
 - Prepare a cryopreservation medium containing the optimized concentration of maltose (determined from Protocol 1 or literature) in complete growth medium. A common starting point is 0.2 M to 0.4 M maltose.
 - Keep the cryopreservation medium on ice.
- Freezing:
 - Mix equal volumes of the cell suspension and the cold cryopreservation medium.
 - Gently mix and aliquot 1 mL of the cell suspension into labeled cryopreservation vials.
 - Follow the freezing procedure as described in Protocol 1, step 3.
- Thawing and Viability Assessment:
 - Follow the thawing and viability assessment procedure as described in Protocol 1, step 4.

Visualizations: Mechanisms and Workflows

Mechanism of Action of Maltose as an Extracellular Cryoprotectant

Caption: Mechanism of maltose as an extracellular cryoprotectant.

Experimental Workflow for Maltose Optimization



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References

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